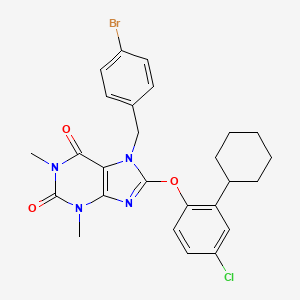
7-(4-bromobenzyl)-8-(4-chloro-2-cyclohexylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromophenyl, chlorocyclohexyl, and purine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the bromophenyl intermediate: This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Purine ring formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the purine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and cyclohexyl moieties.
Reduction: Reduction reactions can target the purine ring or the chlorocyclohexyl group.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study the effects of bromophenyl and chlorocyclohexyl groups on biological systems. It can also serve as a probe for investigating purine-related pathways.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and chlorocyclohexyl groups may enhance binding affinity, while the purine moiety can interact with nucleotide-binding sites. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL
- 4-BROMOPHENYL METHYL SULFONE
Uniqueness
The uniqueness of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-2-CYCLOHEXYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of bromophenyl, chlorocyclohexyl, and purine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H26BrClN4O3 |
|---|---|
Molecular Weight |
557.9 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methyl]-8-(4-chloro-2-cyclohexylphenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H26BrClN4O3/c1-30-23-22(24(33)31(2)26(30)34)32(15-16-8-10-18(27)11-9-16)25(29-23)35-21-13-12-19(28)14-20(21)17-6-4-3-5-7-17/h8-14,17H,3-7,15H2,1-2H3 |
InChI Key |
JCABLZJXKYDKLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)Cl)C4CCCCC4)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















